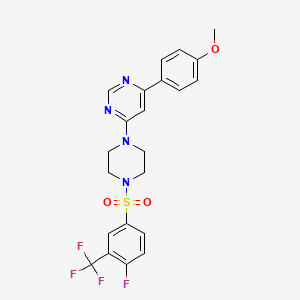
4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-((4-Fluoro-3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyrimidine” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a pyrimidine ring, a piperazine ring, a trifluoromethyl group, a sulfonyl group, and a methoxyphenyl group. Each of these groups can contribute to the compound’s physical and chemical properties, as well as its potential biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially undergo a variety of reactions, including nucleophilic substitutions, eliminations, and additions .
Applications De Recherche Scientifique
Herbicidal Applications : The compound has been used in the development of new pyrimidine and triazine intermediates for herbicidal sulfonylureas. These compounds, including fluoromethyl-triazines and difluoromethyl-benzenesulfonamides, show selective post-emergence herbicidal activity in crops like cotton and wheat, attributed to their metabolic pathways involving sulfone metabolization (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Antioxidant Properties : Research into 2-alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, which includes compounds similar to the one , found promising in vitro antioxidant properties. These compounds showed significant scavenging potential and reducing power in tests like ABTS•+ and FRAP assays (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Cancer Imaging : A derivative of this compound, [18F]DASA-23, has been developed for imaging tumor glycolysis through noninvasive measurement of pyruvate kinase M2, a key enzyme in tumor metabolism. This tracer has shown promising results in visualizing PKM2 in vivo in rodent models and has potential for clinical application in cancer detection and monitoring (Beinat et al., 2017).
Antimicrobial Activity : New dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from a related compound, showed significant antimicrobial activity against various microorganism strains. These findings suggest potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Metabolism in Medical Applications : The metabolism of related compounds has been studied in the context of antineoplastic tyrosine kinase inhibitors like flumatinib. These studies help in understanding the metabolic pathways and potential interactions of such drugs in human body systems (Gong et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N4O3S/c1-33-16-4-2-15(3-5-16)20-13-21(28-14-27-20)29-8-10-30(11-9-29)34(31,32)17-6-7-19(23)18(12-17)22(24,25)26/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCNMJFRXKGDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)
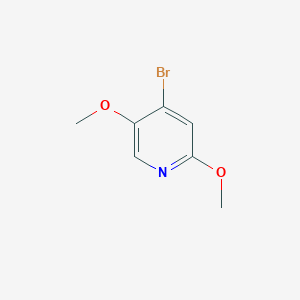

![2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638547.png)
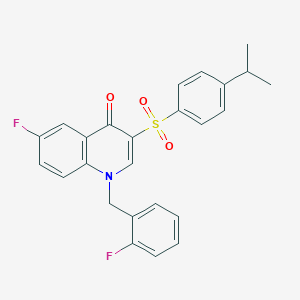

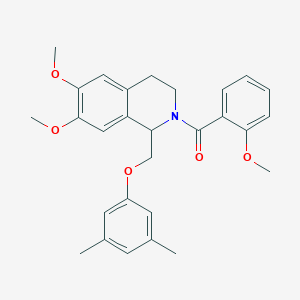

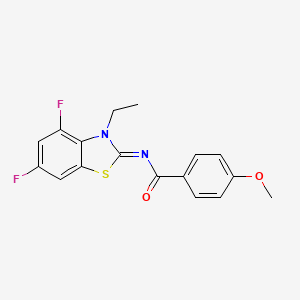
![2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2638555.png)
